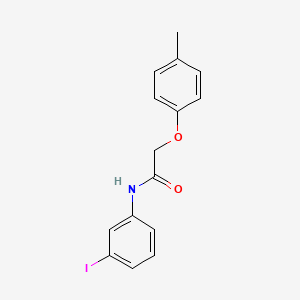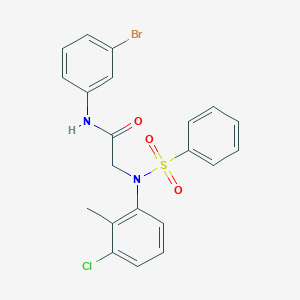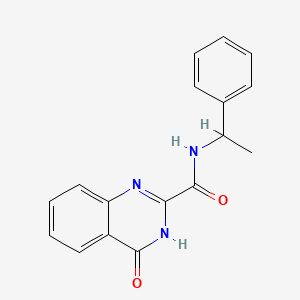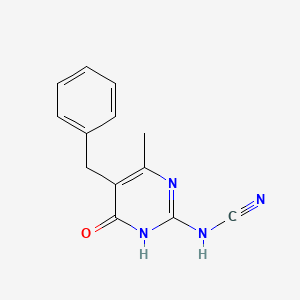![molecular formula C19H18N2O3 B6052731 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B6052731.png)
3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione” is a derivative of indole . Indole derivatives are known for their diverse biological activities and clinical applications . They are often used in the synthesis of new compounds with neuroprotective and antioxidant properties .
Synthesis Analysis
Indole derivatives are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Molecular Structure Analysis
The molecular structure of indole derivatives can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indole derivatives include the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various techniques. For example, the molecular formula, yield, melting point, FT-IR, 1H-NMR, and ESI-MS of a similar compound were reported .Mechanism of Action
Indole derivatives bind with high affinity to multiple receptors, which makes them useful in developing new derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Future Directions
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Future research could focus on synthesizing a variety of indole derivatives and screening their different pharmacological activities .
properties
IUPAC Name |
3-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,6,7,8-tetrahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-11-9-12-5-2-3-7-16(12)21(11)19(24)14-10-13-15(20-18(14)23)6-4-8-17(13)22/h2-3,5,7,10-11H,4,6,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBJLTUXAHIKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(CCCC4=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6052658.png)
![2-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]-6-methyl-4-pyrimidinol](/img/structure/B6052659.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6052665.png)
![N-{1-[4-allyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6052669.png)
![9-(2-methoxyphenyl)-2,7-dimethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6052677.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6052693.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6052700.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6052708.png)
![(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6052734.png)

